molecular formula C12H8ClN3O B12604566 2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile

2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile

Cat. No.: B12604566
M. Wt: 245.66 g/mol
InChI Key: UICRVFNLSZVHBD-VIZOYTHASA-N
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Description

2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile is a chemical compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chlorophenyl group, a hydroxyiminomethyl group, and a carbonitrile group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable pyrrole derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C12H8ClN3O/c13-10-3-1-8(2-4-10)12-9(6-14)5-11(16-12)7-15-17/h1-5,7,16-17H/b15-7+

InChI Key

UICRVFNLSZVHBD-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=C(N2)/C=N/O)C#N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(N2)C=NO)C#N)Cl

Origin of Product

United States

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